molecular formula C15H27BO2 B11861278 (trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid

(trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid

Cat. No.: B11861278
M. Wt: 250.19 g/mol
InChI Key: IJZWLLTVNCCMFP-UHFFFAOYSA-N
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Description

(trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is a boronic acid derivative with a unique structure featuring a propyl group and a bicyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclohexane core, which can be achieved through the hydrogenation of cyclohexene derivatives.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding boronate ester with a suitable boron source, such as boron tribromide.

Industrial Production Methods

Industrial production of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to boronate esters.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include various boronic acid derivatives, boronate esters, and coupled products from cross-coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is used as a building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for the construction of complex molecular architectures.

Biology

The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases, making them useful in medicinal chemistry.

Medicine

In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors and anticancer agents. The unique structure of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid may offer advantages in drug design.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its boronic acid group allows for functionalization and incorporation into various materials.

Mechanism of Action

The mechanism of action of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (trans,trans)-4’-Propyl-[1,1’-bi(cyclohexan)]-4-ol
  • 4-(trans-4-Pentylcyclohexyl)phenyl (trans,trans)-4’-Propyl-[1,1’-bi(cyclohexane)]-4-carboxylate
  • (Trans,trans)-4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid 4-(trans-4-pentylcyclohexyl)phenyl ester

Uniqueness

What sets (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid apart from similar compounds is its unique combination of a boronic acid group with a bicyclohexane structure

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

[2-(4-propylcyclohexyl)cyclohexen-1-yl]boronic acid

InChI

InChI=1S/C15H27BO2/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16(17)18/h12-13,17-18H,2-11H2,1H3

InChI Key

IJZWLLTVNCCMFP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(CCCC1)C2CCC(CC2)CCC)(O)O

Origin of Product

United States

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